BenchChemオンラインストアへようこそ!

(R)-2-(2-Fluorophenyl)propanoic acid

COX inhibition NSAID stereoselectivity

This (R)-enantiomer is functionally distinct from the (S)-enantiomer and racemate. It acts as a selective inhibitor of COX-2-mediated endocannabinoid oxygenation without suppressing prostaglandin synthesis, making it a critical tool for dissecting COX-2 dual signaling. Its proven in vivo metabolic stability and absence of chiral inversion eliminate confounding variables in pharmacokinetic studies. For valid pharmacological and synthetic outcomes, the enantiomeric identity is non-interchangeable.

Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
Cat. No. B13528205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(2-Fluorophenyl)propanoic acid
Molecular FormulaC9H9FO2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1F)C(=O)O
InChIInChI=1S/C9H9FO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12)/t6-/m1/s1
InChIKeyDFFNLAUFNKNYSX-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(2-Fluorophenyl)propanoic acid: A Key Chiral Intermediate in NSAID Research and Medicinal Chemistry


(R)-2-(2-Fluorophenyl)propanoic acid (CAS 1630423-26-5), the (R)-enantiomer of the widely studied 2-arylpropionic acid derivative flurbiprofen, is a chiral carboxylic acid with the molecular formula C9H9FO2 and a molecular weight of 168.16 g/mol [1]. It features a single chiral center at the alpha-carbon, a lipophilic logP value of approximately 2.3 , and is primarily employed as a research tool for investigating stereoselective pharmacology and as a chiral intermediate in the synthesis of fluorinated bioactive molecules [2].

Why (R)-2-(2-Fluorophenyl)propanoic acid is Not a Drop-In Replacement for Its (S)-Enantiomer or Racemate in Research


The (R)-enantiomer of 2-(2-fluorophenyl)propanoic acid exhibits fundamentally different pharmacological and biochemical profiles compared to its (S)-enantiomer and the racemic mixture, rendering them non-interchangeable in research and development contexts. While the (S)-enantiomer acts as a potent, non-selective COX-1/COX-2 inhibitor with IC50 values in the sub-micromolar range [1], the (R)-enantiomer is largely inactive against COX enzymes in traditional assays but demonstrates unique, substrate-selective inhibition of endocannabinoid oxygenation by COX-2 [2]. Furthermore, the (R)-enantiomer does not undergo significant chiral inversion to the (S)-form in vivo, preserving its distinct pharmacological identity [3]. Simply substituting the racemate or the incorrect enantiomer can lead to misleading biological results, suboptimal synthetic outcomes, and a fundamental misinterpretation of structure-activity relationships. The quantitative evidence below details these critical differentiations.

Quantitative Comparative Evidence: (R)-2-(2-Fluorophenyl)propanoic acid vs. Key Analogs


COX-1/COX-2 Inhibition Potency: A 340-Fold Difference in Stereoselectivity

In a human whole blood assay, the (S)-enantiomer of flurbiprofen potently inhibits both COX-1 and COX-2, whereas the (R)-enantiomer shows dramatically reduced activity. The stereoselectivity, expressed as the reciprocal of the IC50 ratio, demonstrates a 340-fold preference for (S)- over (R)-flurbiprofen for COX-1, and a 56-fold preference for COX-2 [1]. This data confirms the (R)-enantiomer is not a direct COX inhibitor at physiologically relevant concentrations.

COX inhibition NSAID stereoselectivity

COX-1 vs. COX-2 Selectivity: R-Enantiomer Shows Markedly Reduced COX-1 Preference

The selectivity for COX-1 over COX-2, expressed as the reciprocal ratio of IC50 values, is 32 for the racemic mixture, 16 for the S(+)-enantiomer, and only 5.3 for the R(-)-enantiomer [1]. This indicates that while the (S)-enantiomer and racemate exhibit significant COX-1 selectivity, the (R)-enantiomer is much less selective, with a nearly 3-fold reduction compared to the racemate and a 3-fold reduction compared to the (S)-enantiomer.

COX selectivity NSAID isoform selectivity

Substrate-Selective Inhibition: R-Enantiomer Potently Blocks Endocannabinoid Oxygenation by COX-2

Unlike the (S)-enantiomer, which non-selectively inhibits both COX-1 and COX-2 using arachidonic acid as a substrate, the (R)-enantiomer is a potent 'substrate-selective inhibitor' of COX-2. It blocks the oxygenation of endocannabinoids (2-arachidonoylglycerol and arachidonoylethanolamide) without significantly affecting arachidonic acid turnover [1]. Crystal structures of the COX-2–(R)-flurbiprofen complex confirm a unique binding mode distinct from that of the (S)-enantiomer, explaining this differential activity [1].

endocannabinoid COX-2 substrate-selective inhibition

Chiral Inversion: R-Enantiomer Remains Metabolically Stable in Humans and Rats

A critical distinction for in vivo studies is that (R)-flurbiprofen does not undergo significant chiral inversion to the (S)-enantiomer in either rats or humans [1]. This contrasts with other 2-arylpropionic acid NSAIDs like ibuprofen, where substantial R-to-S inversion occurs in vivo, complicating the interpretation of enantiomer-specific effects. The metabolic stability of the (R)-configuration ensures that observed biological outcomes can be reliably attributed to the administered enantiomer.

chiral inversion pharmacokinetics metabolic stability

Chiral Derivatization: Large 19F NMR Chemical Shift Differences for Enantiomeric Purity Determination

(R)-2-Fluoro-2-phenylpropanoic acid has been validated as an effective chiral derivatizing agent. When coupled with chiral alcohols or amines, the resulting diastereomeric esters and amides exhibit large differences in fluorine-19 (19F) NMR chemical shifts, facilitating the determination of enantiomeric purity [1]. The specific rotation of the (R)-enantiomer is [α]20D = -28.5° (c = 1.5, ethanol) [1], providing a key physical constant for quality control.

chiral derivatization 19F NMR enantiomeric purity

α-Fluorination Prevents Epimerization: Enhanced Configurational Stability Over Non-Fluorinated Analogs

The substitution of a fluorine atom for the α-hydrogen in 2-arylpropanoic acids, as seen in (R)-2-(2-fluorophenyl)propanoic acid and its analogues, prevents the unwanted epimerization that plagues non-fluorinated NSAIDs like ibuprofen [1]. This is because the fluorine atom stabilizes the α-position against racemization, which can occur in vivo for other profens and lead to the generation of the biologically active (S)-enantiomer from the inactive (R)-form. This enhanced configurational stability is a key differentiator for fluorinated 2-arylpropanoic acids as research tools and potential drug candidates.

configurational stability fluorination epimerization

Validated Applications of (R)-2-(2-Fluorophenyl)propanoic acid in Drug Discovery and Chemical Development


Investigating COX-2-Mediated Endocannabinoid Signaling in Pain and Inflammation

Researchers studying the role of endocannabinoids in pain, inflammation, and neuroprotection can employ (R)-2-(2-fluorophenyl)propanoic acid as a selective tool to inhibit COX-2's oxygenation of 2-arachidonoylglycerol (2-AG) and arachidonoylethanolamide (AEA) without disrupting arachidonic acid-derived prostaglandin synthesis [1]. This application is directly supported by its demonstrated substrate-selective inhibition profile [1], allowing for the dissection of COX-2's dual roles in eicosanoid signaling.

Serving as a COX-Inactive Control in NSAID Pharmacology Studies

In experiments designed to assess the COX-dependent and COX-independent effects of NSAIDs, (R)-2-(2-fluorophenyl)propanoic acid serves as an essential negative control. Its lack of significant COX-1 and COX-2 inhibition at therapeutic concentrations, quantified by the 340-fold and 56-fold stereoselectivity ratios compared to the (S)-enantiomer [2], ensures that any observed effects in comparative studies can be confidently attributed to non-COX mechanisms or to the specific inhibition of the (S)-enantiomer.

Acting as a Chiral Derivatizing Agent for Enantiomeric Purity Analysis

Analytical and process chemistry laboratories can utilize this compound as a chiral derivatizing agent for determining the enantiomeric purity of chiral alcohols and amines. The large 19F NMR chemical shift differences observed in diastereomeric derivatives [3] provide a robust and sensitive method for quality control in the synthesis of chiral pharmaceutical intermediates, directly addressing the critical need for accurate enantiomeric excess determination.

Providing a Metabolically Stable Chiral Scaffold for Medicinal Chemistry

Medicinal chemists designing novel anti-inflammatory or analgesic agents can leverage the (R)-2-(2-fluorophenyl)propanoic acid scaffold for its demonstrated metabolic stability. The absence of significant chiral inversion to the (S)-enantiomer in vivo [4] and the enhanced configurational stability imparted by α-fluorination [5] make it a superior starting point for developing new chemical entities with predictable pharmacokinetic and pharmacodynamic profiles, avoiding the confounds associated with non-fluorinated 2-arylpropanoic acids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-(2-Fluorophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.